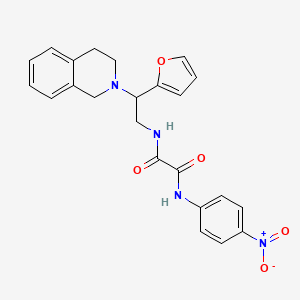
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structure, which includes a dihydroisoquinoline moiety, a furan ring, and a nitrophenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N4O4, with a molecular weight of approximately 434.45 g/mol. The compound is classified as an oxalamide, which are derivatives of oxalic acid where one or both hydrogen atoms are substituted with organic groups.
Key Structural Features:
- Dihydroisoquinoline Moiety: Potential interactions with neurotransmitter receptors.
- Furan Ring: May participate in hydrogen bonding or π-π interactions.
- Nitrophenyl Group: Enhances binding affinity and specificity.
The biological activity of the compound likely involves interactions with specific molecular targets such as enzymes or receptors. Research indicates that the dihydroisoquinoline core can influence neurotransmitter receptor activity, while the furan ring may enhance binding through various interactions. The nitrophenyl group is critical for maintaining the compound's potency and selectivity towards its targets.
Antioxidant and Anti-inflammatory Activities
Recent studies have highlighted the antioxidant and anti-inflammatory properties of compounds related to this compound. Molecular docking simulations suggest that these compounds can effectively inhibit key inflammatory pathways.
| Property | Description |
|---|---|
| Antioxidant Activity | Compounds exhibit significant free radical scavenging activity. |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines and mediators. |
Inhibitory Potency
The inhibitory potency against specific enzymes has been evaluated through structure-activity relationship (SAR) studies. For instance, modifications in the substituents have shown to significantly impact the binding affinity and selectivity towards specific targets.
| Compound | IC50 (μM) | Notes |
|---|---|---|
| F8–S43 | 8.08 | Retained high inhibitory activity with optimal substitutions. |
| F8–S43–S1 | 9.69 | Loss of activity upon substitution with bromobenzenes. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
-
Neuroprotective Effects: Research has shown that compounds with similar structures exhibit neuroprotective properties, potentially beneficial for neurodegenerative diseases.
"The neuroprotective effects were attributed to the ability to modulate neurotransmitter systems."
-
Cancer Treatment Potential: The selective inhibition of specific pathways suggests possible applications in cancer therapy.
"Compounds demonstrated selective degradation activity for IKZF proteins involved in cancer progression."
-
Molecular Docking Studies: Computational studies have provided valuable insights into how these compounds interact with target proteins at the molecular level.
"Docking results indicated strong binding interactions within active sites of target enzymes."
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-22(23(29)25-18-7-9-19(10-8-18)27(30)31)24-14-20(21-6-3-13-32-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLQAWGIZITOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














